Lipophilicity (logP) vs. Morpholine
The lipophilicity of 4-propylthiomorpholine (logP = 1.38–1.6) is substantially higher than that of unsubstituted thiomorpholine (logP ≈ 0.32–0.65) and morpholine (logP = -0.86) [1][2]. This difference is driven by the sulfur-for-oxygen substitution and the N-propyl group. Compared to the 4-ethyl analog (logP ≈ 0.99), the propyl derivative adds approximately 0.4–0.6 log units, which can improve membrane permeability but also reduce aqueous solubility [3]. The quantified logP shift (ΔlogP ≈ 2.2 vs. morpholine) is critical for predicting CNS penetration or oral bioavailability in early drug discovery [1].
Δ +2.2 to +2.5 vs morpholine
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.38310 (calculated), ~1.6 (predicted) |
| Comparator Or Baseline | Thiomorpholine: logP = 0.323–0.652 [1]; Morpholine: logP = -0.860 [2]; 4-Ethylthiomorpholine: logP ≈ 0.993 [3] |
| Quantified Difference | ΔlogP = +1.06–1.23 vs. thiomorpholine; ΔlogP = +2.24–2.46 vs. morpholine; ΔlogP = +0.39–0.61 vs. 4-ethylthiomorpholine |
| Conditions | Predicted (XLogP3, ACD/LogP) and experimental values |
Why This Matters
Higher logP improves membrane permeability and CNS penetration potential, making 4-propylthiomorpholine a more suitable starting point for designing lipophilic drug candidates than morpholine or shorter N-alkyl thiomorpholines.
- [1] ZINC15. ZINC1847752 (Thiomorpholine). Retrieved from https://zinc15.docking.org/substances/ZINC000001847752/ View Source
- [2] Sielc. (2018). Morpholine – CAS 110-91-8. Retrieved from https://www.sielc.com/morpholine View Source
- [3] Chemsrc. (2018). 4-Ethyl-thiomorpholine – CAS 133024-63-2. Retrieved from https://m.chemsrc.com/en/cas/133024-63-2_1701549.html View Source
